molecular formula C3H4N2S2 B193764 2-Mercapto-5-methyl-1,3,4-thiadiazole CAS No. 29490-19-5

2-Mercapto-5-methyl-1,3,4-thiadiazole

Cat. No. B193764
CAS RN: 29490-19-5
M. Wt: 132.21 g/mol
InChI Key: FPVUWZFFEGYCGB-UHFFFAOYSA-N
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Description

2-Mercapto-5-methyl-1,3,4-thiadiazole, also known as 5-Methyl-1,3,4-thiadiazol-2-thiol, is a potent nitrification inhibitor . It is used as an intermediate in the synthesis of Thiazolylacetylglycine Oxime . This compound is a pharmaceutical intermediate and its degradation has been investigated .


Molecular Structure Analysis

The molecular structures of different isomers of 2-Mercapto-5-methyl-1,3,4-thiadiazole have been studied by ab initio and DFT computations . A series of high-vacuum thermolysis experiments with this compound was performed between ambient temperature and 800 °C .


Chemical Reactions Analysis

The chemical reactions of 2-Mercapto-5-methyl-1,3,4-thiadiazole have been explored in several studies. For instance, thermolysis of this compound shows a complex fragmentation pattern forming HNCS, CH3NCS, HCN, and CS2 . The effect of unreacted residual 2-Mercapto-5-methyl-1,3,4-thiadiazole on the enzymatic acylation of M-7-ACA by the methyl ester of 1,2,3,4-tetrazol-1-acetic acid (MeTzAA) to produce cefazolin (CEZ) was also studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Mercapto-5-methyl-1,3,4-thiadiazole can be analyzed using various methods. For instance, a rapid, sensitive, and accurate method for the quantitative analysis of this compound in cefazolin using NMR spectroscopy has been presented .

Scientific Research Applications

  • Copper Corrosion Inhibition : 2-Methyl-5-mercapto-1,3,4-thiadiazole has been investigated as an effective inhibitor of copper corrosion in neutral chloride environments, using impedance spectroscopy and quantum-chemical approaches (Blajiev & Hubin, 2004).

  • Hydrogen Bonding and Crystal Structures : The compound has been studied for its hydrogen bonding and crystal structures. The solid-state structure of 2-mercapto-5-methyl-1,3,4-thiadiazole forms a thioamide tautomer, as shown by spectroscopic methods and X-ray crystallography (Hipler, Winter, & Fischer, 2003).

  • Bronze Corrosion Inhibitor : This compound, referred to as MMeT in the study, was evaluated as a non-toxic inhibitor for bronze corrosion in aqueous solution. The effectiveness of the inhibition was confirmed through potentiodynamic voltammetry and electrochemical impedance spectroscopy (Varvara, Muresan, Rahmouni, & Takenouti, 2008).

  • Sensor Applications : 2-Mercapto-5-methyl-1,3,4-thiadiazole derivatives have been studied for their application in carbon paste sensors for the detection of copper ions. The study involved the self-assembly of these compounds on gold nanoparticles (Mashhadizadeh, Khani, Foroumadi, & Sagharichi, 2010).

  • Lubricant Additives : The reaction of 2-methyl-5-mercapto-1,3,4-thiadiazole with polymers like polybutadiene was studied to produce materials with potential use as multifunctional lubricant additives (Lawson, Edwards, & Johnson, 1997).

  • Antimicrobial Study : Derivatives of 2-mercapto-5-methyl-1,3,4-thiadiazole have been synthesized and studied for their potential antibacterial and antifungal activities (Ameen & Qasir, 2017).

  • Thermolysis Reactions and Tautomerism : The compound was examined in high-vacuum thermolysis experiments, revealing insights into its fragmentation pattern and molecular structures through spectroscopy and computational studies (Hipler, Fischer, & Müller, 2002).

Safety And Hazards

2-Mercapto-5-methyl-1,3,4-thiadiazole is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-methyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVUWZFFEGYCGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183694
Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Molecular Weight

132.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-5-methyl-1,3,4-thiadiazole

CAS RN

29490-19-5, 24490-19-5
Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Record name 2-Mercapto-5-methyl-1,3,4-thiadiazole
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Record name 5-Methyl-1,3,4-thiadiazole-2(3H)-thione
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Record name 5-methyl-1,3,4-thiadiazole-2(3H)-thione
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Record name 2-Mercapto-5-Methyl-1,3,4-Thiadiazole
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Record name METHYLTHIADIAZOLE THIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
349
Citations
F Matsumoto, M Ozaki, Y Inatomi, SC Paulson… - Langmuir, 1999 - ACS Publications
The adsorption behavior of 2,5-dimercapto-1,3,4-thiadiazole (DMcT) and 2-mercapto-5-methyl-1,3,4-thiadiazole (McMT) on Au and Cu electrode surfaces was studied using a 5 MHz …
Number of citations: 65 pubs.acs.org
J Zhou, S Chen, L Zhang, Y Feng, H Zhai - Journal of Electroanalytical …, 2008 - Elsevier
The self-assembled (SA) film of 2-mercapto-5-methyl-1,3,4-thiadiazole on the cathodic (McMT) was prepared on iron surface. The film was characterized by electrochemical impedance …
Number of citations: 76 www.sciencedirect.com
ODH Al-Mouqdady, AS Al-Janabi, MR Hatshan… - Journal of Molecular …, 2022 - Elsevier
Two thione and thionate based complexes were synthesized by simply reacting the ligand 2-mercapto-5-methyl-1,3,4-thiadiazole (HmtzS) with palladium(II) salt in a neutral or basic …
Number of citations: 8 www.sciencedirect.com
ALR Silva, JM Goncalves, VMF Morais… - The Journal of Chemical …, 2022 - Elsevier
The focus of this work is the establishment of energetic-structural correlations of compounds containing a pentagonal heterocyclic ring with different substituents, and consequent …
Number of citations: 4 www.sciencedirect.com
F Hipler, M Winter, RA Fischer - Journal of molecular structure, 2003 - Elsevier
The synthesis and crystal structures of three mercapto functionalised 1,3,4-thiadiazoles and the crystal structure of 2-mercapto-5-methyl-1,3,4-thiadiazole are described. In the solid state…
Number of citations: 50 www.sciencedirect.com
F Hipler, RA Fischer, J Müller - Journal of the Chemical Society, Perkin …, 2002 - pubs.rsc.org
A series of high-vacuum thermolysis experiments with 2,5-dimercapto-1,3,4-thiadiazole and 2-mercapto-5-methyl-1,3,4-thiadiazole was performed between ambient temperature and …
Number of citations: 34 pubs.rsc.org
Z Peng, Y Li, Y Sun - Journal of Membrane Science, 2022 - Elsevier
2-Mercapto-5-methyl-1,3,4-thiadiazole (MMTD), an important intermediate of widely used cefazolin and cefazedone antibiotics, was hardly decyclized during conventional wastewater …
Number of citations: 1 www.sciencedirect.com
P Bharati, A Bharti, P Nath, S Kumari, NK Singh… - Inorganica Chimica …, 2016 - Elsevier
The reaction of PdCl 2 with 1-ethyl-3-phenyl-thiourea (Heptu), 3-mercapto-4-methyl-4H-1,2,4-triazole (Hmmtrz) and 2-mercapto-5-methyl-1,3,4-thiadiazole (Hmthd) respectively, yielded …
Number of citations: 27 www.sciencedirect.com
Y Geng, W Zhang, JF Song, RS Zhou, WZ Jiao - Inorganica Chimica Acta, 2021 - Elsevier
Effectively constructing Cu I /Ag I -based coordination polymers containing Hmthd ligands is a challenging work, here, four new coordination compounds [Cu(Hmthd) 2 Cl] n (1), [Cu 3 (…
Number of citations: 3 www.sciencedirect.com
JI Won, CG Kim, JH Kim, JH Lee, YJ Jeon - Applied biochemistry and …, 1998 - Springer
The effect of unreacted residual 2-mercapto-5-methyl-l,3,4-thiadiazole (MMTD), the reagent for 3-[5-methyl-l,3,4-thiadiazole-2-yl]-7-aminocephalosporanic acid (M-7-ACA) synthesis, on …
Number of citations: 11 link.springer.com

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